molecular formula C10H17Cl2N3 B1445531 N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride CAS No. 1361112-97-1

N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride

Cat. No.: B1445531
CAS No.: 1361112-97-1
M. Wt: 250.17 g/mol
InChI Key: YWNDHRGWAYNOCM-UHFFFAOYSA-N
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Description

N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride is a chemical reagent of interest for early-stage drug discovery and medicinal chemistry research. This compound features a pyridine core substituted with a pyrrolidine ring, a scaffold recognized for its prevalence and utility in pharmaceutical development . The pyrrolidine ring is a saturated five-membered nitrogen heterocycle that offers significant advantages in drug design. Its non-planarity and sp3-hybridization increase three-dimensional coverage, allowing for more efficient exploration of pharmacophore space and often leading to improved selectivity and optimized physicochemical properties for candidate molecules . The specific substitution pattern, with a pyrrolidine group at the 6-position of the pyridine ring, is a key structural feature found in compounds screened for bioactive properties. While the exact biological profile of this specific compound requires further investigation, its molecular framework is closely related to other pyridinyl compounds that have been investigated as inhibitors of metalloenzymes, such as methionine aminopeptidases (MetAPs) . MetAPs are essential enzymes involved in protein synthesis and are considered potential targets for anti-cancer therapeutics . The dihydrochloride salt form of this amine enhances its solubility in aqueous and polar solvents, facilitating its use in various in vitro assay systems. Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a reference standard in biological screening campaigns. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-methyl-6-pyrrolidin-2-ylpyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c1-11-10-6-2-4-9(13-10)8-5-3-7-12-8;;/h2,4,6,8,12H,3,5,7H2,1H3,(H,11,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNDHRGWAYNOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=N1)C2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Neuropharmacological Applications

Recent studies indicate that derivatives of pyridine and pyrrolidine exhibit neuroprotective effects. These compounds have been investigated for their roles in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study : A study demonstrated that similar compounds showed significant inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegeneration. The IC50 values for these compounds were comparable to those of established AChE inhibitors like donepezil .

Antimicrobial Activity

N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride has shown promising antibacterial properties against various strains of bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.125 μg/mL
Escherichia coli12.5 μg/mL

These results suggest its potential as a lead compound for developing new antibacterial agents.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that similar structural analogs exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

In vitro Study : Compounds structurally related to this compound demonstrated IC50 values around 0.04 μmol, comparable to celecoxib, a standard anti-inflammatory drug .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications on the pyridine and pyrrolidine rings can significantly affect potency.

Key Findings :

  • Electron-donating groups on the pyridine ring enhance anti-inflammatory activity.
  • Alterations in the pyrrolidine structure can impact binding affinity to target receptors.

Therapeutic Potential

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Neuroprotective Agents : Potential development as a treatment for neurodegenerative diseases.
  • Antibacterial Agents : Exploration as a new class of antibiotics.
  • Anti-inflammatory Drugs : Further investigation into its use in inflammatory conditions.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context but often involves binding to active sites or allosteric sites, leading to modulation of biological pathways.

Comparison with Similar Compounds

N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine Hydrochloride

  • Structural Differences: Replaces pyrrolidine with a piperidine (6-membered ring) at the 6-position. Features N,N-dimethylamine at the 2-position instead of N-methylamine. Exists as a mono-hydrochloride salt.
  • Impact on Properties :
    • Piperidine’s larger ring increases lipophilicity but reduces solubility compared to pyrrolidine.
    • N,N-dimethylation may lower basicity and steric accessibility compared to N-methyl .
Property Target Compound N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine HCl
Core Heterocycle Pyridine Pyridine
6-Position Substituent Pyrrolidine (5-membered) Piperidine (6-membered)
Amine Group N-methyl N,N-dimethyl
Salt Form Dihydrochloride Monohydrochloride
Molecular Formula C₁₀H₁₆N₃·2HCl (inferred) C₁₂H₁₉N₃·HCl (from )

2-(Pyrrolidin-2-yl)pyrimidin-4-amine Dihydrochloride

  • Structural Differences :
    • Pyrimidine core (two nitrogen atoms) replaces pyridine.
    • Amine group at the 4-position instead of 2-position.
  • The dihydrochloride salt mirrors solubility advantages but altered electronic interactions due to dual nitrogen atoms .
Property Target Compound 2-(Pyrrolidin-2-yl)pyrimidin-4-amine Dihydrochloride
Core Heterocycle Pyridine Pyrimidine
Amine Position 2-Position 4-Position
Nitrogen Atoms in Core 1 2
Molecular Weight ~278 g/mol (estimated) 237.13 g/mol (from )

6-(Pyrrolidin-2-yl)pyridin-3-amine Dihydrochloride

  • Structural Differences :
    • Amine group at pyridine’s 3-position instead of 2-position.
Property Target Compound 6-(Pyrrolidin-2-yl)pyridin-3-amine Dihydrochloride
Amine Position 2-Position 3-Position
pKa (Estimated) Higher (proximity to N) Lower

N,N-Dimethyl-6-(pyrrolidin-2-yl)pyridazin-3-amine Dihydrochloride

  • Structural Differences :
    • Pyridazine core (adjacent nitrogen atoms) replaces pyridine.
    • N,N-dimethylamine at the 3-position.
  • Impact on Properties: Pyridazine’s dual nitrogen atoms increase polarity and metabolic stability. Dimethylation may reduce receptor affinity compared to mono-methylated amines .
Property Target Compound N,N-Dimethyl-6-(pyrrolidin-2-yl)pyridazin-3-amine Dihydrochloride
Core Heterocycle Pyridine Pyridazine
Amine Position 2-Position 3-Position
Nitrogen Atoms in Core 1 2
Molecular Formula C₁₀H₁₆N₃·2HCl (inferred) C₁₀H₁₆N₄·2HCl (from )

6-[(1R)-1-Aminoethyl]-4-(trifluoromethyl)pyridin-2-amine Dihydrochloride

  • Structural Differences: Trifluoromethyl group at the 4-position and chiral aminoethyl substituent at the 6-position.
  • Impact on Properties :
    • Trifluoromethyl enhances metabolic stability and electron-withdrawing effects.
    • Chirality (R-configuration) may confer enantioselective biological activity .
Property Target Compound 6-[(1R)-1-Aminoethyl]-4-(trifluoromethyl)pyridin-2-amine Dihydrochloride
6-Position Substituent Pyrrolidine (R)-1-Aminoethyl
Additional Group None Trifluoromethyl (4-position)
Molecular Weight ~278 g/mol (estimated) 278.10 g/mol (from )

Key Findings from Comparative Analysis

Heterocycle Impact : Pyridine derivatives generally exhibit higher lipophilicity than pyrimidines or pyridazines, favoring membrane permeability. Pyridazines, however, offer enhanced metabolic stability .

Substituent Effects :

  • Pyrrolidine’s 5-membered ring improves solubility over piperidine analogs .
  • Trifluoromethyl groups significantly alter electronic profiles and binding kinetics .

Salt Form : Dihydrochloride salts universally improve aqueous solubility, critical for in vivo applications .

Biological Activity

N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including receptor interactions, antimicrobial properties, and other pharmacological effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C12H16Cl2N2\text{C}_{12}\text{H}_{16}\text{Cl}_2\text{N}_2

Where:

  • C = Carbon
  • H = Hydrogen
  • Cl = Chlorine
  • N = Nitrogen

This structure indicates the presence of a pyridine ring and a pyrrolidine moiety, which are known to contribute to various biological activities.

Receptor Binding Affinity

Research has shown that compounds with similar structures often exhibit significant binding affinity for various receptors. For instance, pyridine derivatives have been documented to interact with adenosine receptors, particularly A2A receptors, which are implicated in numerous physiological processes including neurotransmission and immune response modulation . The specific binding affinity of this compound for these receptors remains to be fully characterized but is expected to be substantial given the structural similarities.

In Vitro Studies

Recent studies have evaluated the antimicrobial properties of related pyrrolidine derivatives. For example, certain pyrrolidine alkaloids demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0048 mg/mL to 0.0195 mg/mL against various strains such as E. coli and Bacillus mycoides .

CompoundMIC (mg/mL)Bacterial Strain
Compound 12a0.0048E. coli
Compound 150.0098Bacillus mycoides

These findings suggest that this compound may exhibit similar antimicrobial properties, warranting further investigation into its efficacy.

Potential Therapeutic Uses

Given the structural characteristics of this compound, it may have applications in treating conditions related to the central nervous system (CNS) or as an anti-cancer agent. Compounds that share structural features with this compound have been explored for their ability to inhibit mutated forms of the epidermal growth factor receptor (EGFR), which is crucial in various cancer therapies .

Case Studies and Research Findings

  • Adenosine A2A Receptor Modulation : A study focused on optimizing chemical scaffolds similar to N-methyl derivatives showed promising results in receptor binding affinity and ligand efficiency against adenosine A2A receptors .
  • Antibacterial Efficacy : Another study highlighted the antibacterial activity of pyrrolidine derivatives, suggesting that modifications in the structure could enhance their bioactivity against resistant bacterial strains .

Preparation Methods

Starting Materials and Initial Functionalization

A common starting point involves halogenated pyridine derivatives, such as 2-chloro-6-substituted pyridines, which undergo nucleophilic substitution with amines. For example, 2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridine derivatives are prepared and then converted through a series of steps involving:

  • Treatment with sodium hydride in N,N-dimethylformamide at 0 °C.
  • Addition of benzyl alcohol or other nucleophiles.
  • Acidic work-up with trifluoromethanesulfonic acid to form esters or related intermediates.

These steps enable the introduction of functional groups necessary for subsequent pyrrolidine ring formation and methylation at the nitrogen atom.

Methylation and Salt Formation

The N-methyl group is introduced via methylation of the pyridin-2-amine nitrogen, often employing methylating agents under controlled conditions. The final purification step involves conversion to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, resulting in the stable dihydrochloride form of the compound.

Representative Reaction Scheme and Conditions

Step Reagents and Conditions Description Yield (%) Notes
1 2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridine, NaH, DMF, 0 °C, 1.5 h Formation of functionalized pyridine intermediate 85–90 Under nitrogen atmosphere
2 (R)-2-(methoxymethyl)pyrrolidine hydrochloride, DIPEA, THF, 50 °C, 8 h Nucleophilic substitution to introduce pyrrolidinyl group 50–60 Product precipitates on water addition
3 Methylating agent (e.g., methyl iodide), base, appropriate solvent Methylation of amine nitrogen 70–80 Controlled temperature
4 HCl in solvent (e.g., ethanol or ether) Formation of dihydrochloride salt Quantitative Salt crystallizes for purification

Purification and Characterization

  • Extraction with organic solvents such as diethyl ether or ethyl acetate is used to separate the organic phase.
  • Washing with water and drying over magnesium sulfate ensures removal of impurities.
  • Final product isolation is achieved by filtration and recrystallization or rectification under reduced pressure.
  • Characterization includes NMR spectroscopy (1H and 13C), mass spectrometry, and melting point determination to confirm structure and purity.

Research Findings and Optimization

  • The reaction conditions such as temperature, solvent choice, and base equivalence significantly affect the yield and purity of the target compound.
  • Use of protecting groups like trimethylsilanyl-ethoxymethoxymethyl facilitates selective functionalization without side reactions.
  • The substitution reactions proceed efficiently under mild conditions (0–50 °C), minimizing decomposition.
  • Salt formation with hydrochloric acid improves compound stability and facilitates handling in pharmaceutical applications.

Summary Table of Key Preparation Steps

Compound/Intermediate Reaction Type Reagents/Conditions Yield (%) Reference
2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridine Functionalization NaH, DMF, 0 °C, N2 atmosphere 85–90
(R)-6-(2-(Methoxymethyl)pyrrolidin-1-yl)pyridin-2-amine Nucleophilic substitution (R)-2-(methoxymethyl)pyrrolidine HCl, DIPEA, THF, 50 °C 50–60
N-methylation of amine nitrogen Methylation Methyl iodide/base, controlled temp 70–80
Dihydrochloride salt formation Salt formation HCl in solvent Quantitative

Q & A

Q. How should researchers address batch-to-batch variability in compound activity due to residual solvents or counterion ratios?

  • Methodological Answer : Characterize batches via:
  • ICP-MS for chloride content (target: 2 eq HCl).
  • GC-FID to quantify residual solvents (e.g., DMF < 500 ppm).
  • Titration (0.1 M NaOH) to confirm stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride
Reactant of Route 2
N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride

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